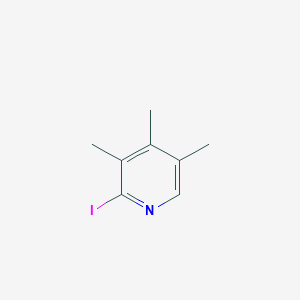

2-Iodo-3,4,5-trimethylpyridine

Beschreibung

Contextualization within the Field of Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a significant class of compounds in organic chemistry, serving as versatile starting materials for a wide array of synthetic transformations. eurekalert.org The presence of halogen substituents on the pyridine ring alters its electronic properties and provides reactive sites for further functionalization. eurekalert.org These compounds are crucial building blocks for creating more complex molecules, including pharmaceuticals, agrochemicals, and ligands for metal complexes. mountainscholar.orgresearchgate.net

The reactivity of halogenated pyridines can be tuned by the nature and position of the halogen atom. For instance, in polyhalogenated pyridines, selective reactions can occur at different halogen sites under specific conditions. rsc.org The introduction of iodine, as in 2-iodo-3,4,5-trimethylpyridine, offers a reactive handle for various cross-coupling reactions, a cornerstone of modern organic synthesis. The challenge and interest in this field also lie in developing methods for the selective halogenation of the pyridine ring at specific positions. mountainscholar.orgchemrxiv.org

Significance of the Trimethylpyridine Scaffold in Organic Synthesis

The trimethylpyridine scaffold, also known as collidine, is of considerable importance in organic synthesis. exsyncorp.comchemicalland21.com The three methyl groups on the pyridine ring impart specific steric and electronic properties to the molecule. solubilityofthings.com For example, 2,4,6-trimethylpyridine (B116444) (s-collidine) is widely used as a sterically hindered, non-nucleophilic base in various reactions like dehydrohalogenation, esterification, and acylation. exsyncorp.comtocopharm.com

The methyl groups can influence the solubility of the compound, with trimethylpyridine derivatives generally showing good solubility in non-polar organic solvents. solubilityofthings.com This property is advantageous in many organic reactions. solubilityofthings.com Furthermore, the trimethylpyridine core is a component of various biologically active molecules and serves as a precursor in the synthesis of certain drugs and agrochemicals. exsyncorp.comchemicalland21.comsolubilityofthings.com The specific arrangement of the methyl groups in this compound, in combination with the iodo-substituent, provides a unique building block for synthetic chemists to explore.

Overview of Research Trajectories and Historical Perspectives on this compound

While specific historical research trajectories for this compound are not extensively documented in readily available literature, the broader context of research on halogenated and substituted pyridines provides a historical perspective. The development of methods for the synthesis of substituted pyridines has been a long-standing area of research due to the prevalence of the pyridine ring in natural products and pharmaceuticals. chemicalland21.com

Early research focused on the isolation of pyridine derivatives from natural sources like coal tar. chemicalland21.com Subsequent work has been dedicated to the development of synthetic methods to produce specific isomers of substituted pyridines. chemicalland21.comgoogle.com The synthesis of polysubstituted pyridines, such as this compound, often requires multi-step synthetic sequences. Research in this area continues to focus on improving the efficiency and selectivity of these synthetic routes. Modern research often involves the use of advanced catalytic systems and the exploration of novel reaction pathways to access these complex molecules. researchgate.netrsc.org The interest in compounds like this compound is driven by their potential as intermediates in the synthesis of new materials and biologically active compounds.

Eigenschaften

Molekularformel |

C8H10IN |

|---|---|

Molekulargewicht |

247.08 g/mol |

IUPAC-Name |

2-iodo-3,4,5-trimethylpyridine |

InChI |

InChI=1S/C8H10IN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3 |

InChI-Schlüssel |

RSDZFBPRCCZPFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C(=C1C)C)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Iodo 3,4,5 Trimethylpyridine and Its Precursors

Direct Halogenation Approaches for Pyridine (B92270) Rings

Direct C-H functionalization of a pre-formed pyridine ring is an atom-economical approach to introduce halogen atoms. However, the inherent electronic properties of the pyridine ring, characterized by a π-deficient system, render it less susceptible to electrophilic aromatic substitution compared to benzene. The reaction is further complicated by the propensity of the ring nitrogen to coordinate with electrophiles and Lewis acids, deactivating the ring towards substitution.

Regioselective Iodination Strategies

Achieving regioselectivity in the halogenation of substituted pyridines is a significant synthetic challenge. For an unsubstituted pyridine, electrophilic substitution is exceedingly difficult but, when forced under harsh conditions, typically yields the 3-substituted product. gcwgandhinagar.com The directing effects of existing substituents on the ring are therefore paramount in determining the outcome of the reaction.

In the case of the precursor 3,4,5-trimethylpyridine (B1266468), the three methyl groups are electron-donating and activate the ring towards electrophilic attack. Their ortho- and para-directing influence would activate the C2 and C6 positions. The C4-methyl group further reinforces activation at the C3 and C5 positions, which are already occupied. Consequently, the C2 and C6 positions are the most electronically enriched and sterically accessible sites for electrophilic iodination.

A common strategy to enhance reactivity and control regioselectivity involves the conversion of the pyridine to its N-oxide derivative. gcwgandhinagar.com The N-oxide group is strongly activating and directs electrophiles to the C2 and C4 positions. gcwgandhinagar.com For instance, the synthesis of 4-nitro-2,3,5-trimethylpyridine N-oxide is achieved by first oxidizing 2,3,5-trimethylpyridine (B1346980) with hydrogen peroxide in acetic acid, followed by nitration. consensus.appontosight.ai A similar N-oxide strategy could be applied to 3,4,5-trimethylpyridine. Subsequent iodination would be strongly directed to the C2/C6 positions. The activating oxygen atom can then be removed by reduction with reagents like phosphorus trichloride (B1173362) to yield the final 2-iodinated product. gcwgandhinagar.com

Utilizing Electrophilic Iodinating Reagents (e.g., Bis(2,4,6-trimethylpyridine)iodine(I) Salts)

The choice of iodinating agent is crucial, particularly for less reactive aromatic systems. While molecular iodine (I₂) can be used, more potent electrophilic iodine sources are often required to achieve high yields and selectivity. A variety of such reagents have been developed.

A prominent and powerful class of reagents includes bis(pyridine)iodonium salts. chemicalbook.com Among these, Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, also known as I(collidine)₂PF₆, is a highly effective and versatile iodinating agent. mdpi.comresearchgate.net It is prepared by reacting the corresponding silver salt, bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate, with molecular iodine in dichloromethane. researchgate.net This reagent has been successfully used for the iodination of phenols and in the synthesis of complex molecules where milder reagents fail. researchgate.net Its high reactivity makes it a prime candidate for the direct iodination of the activated 3,4,5-trimethylpyridine ring.

Other effective electrophilic iodinating reagents that could be employed are listed in the table below.

| Reagent | Common Name/Acronym | Characteristics |

| N-Iodosuccinimide | NIS | Often used with a catalytic amount of acid, such as trifluoroacetic acid (TFA), to iodinate activated aromatic compounds. gcwgandhinagar.com |

| 1,3-Diiodo-5,5-dimethylhydantoin | DIH | A stable, solid reagent with higher reactivity than NIS, effective for iodinating aromatic compounds, including deactivated ones, with H₂SO₄. tcichemicals.com |

| Pyridine iodine monochloride | PyICl | A solid, easy-to-handle reagent that can iodinate activated systems like phenols and anilines under near-neutral conditions without added acid. |

| Bis(pyridine)iodonium tetrafluoroborate | IPy₂BF₄ | A general electrophilic iodinating reagent that often requires acidic conditions to achieve iodination. chemicalbook.com |

Indirect Synthesis Routes from Related Pyridine Derivatives

Indirect methods, which involve the synthesis of a substituted pyridine precursor followed by functional group manipulation, offer alternative pathways that can overcome the challenges of direct C-H activation.

Functional Group Interconversions Involving Halogen Exchange

A well-established method for synthesizing iodoarenes is through a halogen exchange reaction, often referred to as a Finkelstein reaction. This approach requires the synthesis of a precursor bearing a different halogen, typically bromine or chlorine, at the desired position.

For example, a synthetic route has been developed for 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine, a compound featuring a bromine atom at a position equivalent to C2 of the target molecule. nih.gov This bromo-pyridine serves as a key intermediate and is synthesized from pyridoxine (B80251) (Vitamin B6). nih.gov Such a 2-bromo- or 6-bromotrimethylpyridine derivative is an ideal substrate for halogen exchange. The reaction typically involves treating the bromopyridine with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or dimethylformamide. The equilibrium is driven towards the iodo-product by the precipitation of the less soluble sodium or potassium bromide.

This strategy hinges on the successful synthesis of the 2-chloro or 2-bromo precursor of 3,4,5-trimethylpyridine. Syntheses for related chlorinated trimethylpyridines, such as 4-chloro-2,3,5-trimethylpyridine (B35177) and 2,4-dichloro-3,5,6-trimethylpyridine (B17594), have been reported, demonstrating the feasibility of preparing halogenated trimethylpyridine building blocks. nih.govepo.orggoogle.com

Ring-Forming Reactions Leading to the 3,4,5-Trimethylpyridine Core with Subsequent Iodination

Constructing the substituted pyridine ring from acyclic precursors is a fundamental and versatile strategy. Various named reactions, such as the Hantzsch pyridine synthesis, are employed to build the heterocyclic core with the desired substitution pattern. While a specific, detailed industrial synthesis for 3,4,5-trimethylpyridine (also known as 3,4,5-collidine) is not widely published, synthetic routes for its isomers are well-documented and provide insight into potential pathways. chemicalbook.comwikipedia.orgnih.gov

For instance, 2,3,5-collidine can be produced by reacting 3,5-lutidine with methanol (B129727) in the presence of a Raney cobalt catalyst. prepchem.comgoogle.com Another patented method describes the synthesis of 2,3,5-collidine and 3,5-lutidine from methacrolein (B123484) and methyl ethyl ketone. google.com Furthermore, a multi-step synthesis starting from ethyl (monomethyl)acetoacetate and diethyl (monomethyl)malonate yields 2,3,5-trimethyl-4,6-dihydroxypyridine, which can be converted to 2,4-dichloro-3,5,6-trimethylpyridine and subsequently hydrogenated to give 2,3,5-trimethylpyridine. epo.orggoogle.com

A plausible route for the 3,4,5-trimethylpyridine core could involve the condensation of smaller, appropriately substituted building blocks. One reported synthetic pathway involves the reaction of trans-2-methyl-2-butenal (B1200531) with propargylamine. chemicalbook.com Once the 3,4,5-trimethylpyridine core is synthesized, it can be subjected to the direct iodination methods described in section 2.1.

Methodological Advancements and Sustainable Synthesis Considerations

Modern synthetic chemistry places increasing emphasis on developing environmentally benign and efficient processes. These principles can be applied to the synthesis of 2-iodo-3,4,5-trimethylpyridine and its precursors.

One area of advancement is the use of solvent-free reaction conditions. For example, the iodination of pyrimidine (B1678525) derivatives has been achieved using mechanical grinding of solid iodine and silver nitrate (B79036) in a mortar and pestle, resulting in short reaction times and high yields without the need for bulk solvents. researchgate.net This "green chemistry" approach reduces waste and simplifies product work-up.

Flow chemistry offers another significant process improvement. The synthesis of methylated pyridines has been demonstrated in a continuous flow system using a packed-bed reactor with a Raney nickel catalyst. chemicalbook.com This method allows for better control over reaction parameters, improved safety for highly exothermic or pressurized reactions, and easier scalability compared to traditional batch processes. chemicalbook.com Such a system could be envisioned for the synthesis of the 3,4,5-trimethylpyridine precursor.

These advancements, focusing on waste reduction, energy efficiency, and improved safety, are integral to the future of synthesizing complex chemical intermediates like this compound.

Challenges in Selective Synthesis and Scale-Up of this compound

The synthesis of a specific polysubstituted pyridine like this compound is fraught with challenges that become more pronounced during scale-up for industrial or large-scale laboratory use.

Regioselectivity in Direct Halogenation: The primary challenge in synthesizing this compound is controlling the position of iodination. The pyridine ring is electron-deficient, making it inherently resistant to electrophilic aromatic substitution. nih.govresearchgate.net While the three methyl groups are activating, the nitrogen atom strongly deactivates the ring, particularly at the C2/C6 and C4 positions. In the case of 3,4,5-trimethylpyridine, the C2 and C6 positions are electronically equivalent and the most likely sites for halogenation. However, achieving mono-iodination exclusively at one of these positions without the formation of the di-iodo (2,6-diiodo) byproduct can be difficult. Classical electrophilic halogenations often require harsh conditions (e.g., strong acids, high temperatures) which can lead to low yields and a mixture of products, complicating purification. nih.gov

Reaction Conditions and Safety: Some of the potential synthetic methods involve hazardous reagents or conditions. For example, diazotization in the Sandmeyer reaction requires careful temperature control as diazonium salts can be explosive when isolated or heated. wikipedia.org The use of strong acids, oxidizers, or expensive metal catalysts in other routes can pose safety risks, require specialized equipment, and present waste disposal challenges, all of which are major concerns in a scale-up context. nih.gov

Purification Challenges: The formation of isomeric byproducts (e.g., residual starting material, di-iodinated product) necessitates rigorous purification. On a laboratory scale, this is often achieved by column chromatography. However, chromatographic purification is expensive, solvent-intensive, and often impractical for large-scale industrial production. This makes syntheses that produce clean products with minimal side reactions highly desirable but often difficult to achieve for this class of compounds.

Reactivity and Mechanistic Investigations of 2 Iodo 3,4,5 Trimethylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Iodo-3,4,5-trimethylpyridine is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to low-valent transition metal complexes, which is often the initial step in these catalytic cycles. acs.org The iodide leaving group is highly effective in these transformations. nih.gov

Palladium catalysts are widely employed for the formation of carbon-carbon bonds, and this compound is a suitable coupling partner in several of these named reactions.

The Suzuki-Miyaura coupling involves the reaction of the iodo-pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is a powerful tool for the synthesis of biaryl compounds. For sterically hindered substrates like this compound, the choice of ligand on the palladium catalyst is crucial to achieve good yields. rsc.orgresearchgate.net

The Heck reaction couples the iodo-pyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodo-pyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. The reaction can often be carried out under mild conditions. wikipedia.org

The Stille reaction involves the coupling of the iodo-pyridine with an organostannane reagent, catalyzed by palladium. wikipedia.orgdntb.gov.ua A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.org

Below is a representative table of conditions for palladium-catalyzed coupling reactions with substrates similar to this compound.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 70-90 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/CuI | THF | RT-60 | 80-98 |

| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 75-95 |

This table presents typical conditions and yields for palladium-catalyzed cross-coupling reactions of sterically hindered 2-iodopyridines and is intended to be illustrative.

The efficiency of palladium-catalyzed coupling reactions involving this compound is highly dependent on the optimization of the catalytic system. Key parameters that are often varied include the palladium precursor, the nature of the ligand, the base, the solvent, and the reaction temperature. nih.gov

Ligand effects are particularly critical, especially given the steric hindrance around the iodine atom due to the adjacent methyl group at the 3-position. Bulky and electron-rich phosphine (B1218219) ligands, such as those of the Buchwald and Josiphos families, are often employed to enhance the rate of both the oxidative addition and the reductive elimination steps of the catalytic cycle. rsc.orgnih.gov These ligands can stabilize the palladium center and promote the desired bond formation. For instance, in Suzuki-Miyaura couplings of sterically hindered aryl halides, the use of highly active biarylphosphine ligands can lead to significantly improved yields. researchgate.netorganic-chemistry.org The choice of ligand can also influence the stereochemical outcome of the reaction. organic-chemistry.org

The following table illustrates the effect of different ligands on the yield of a model Suzuki-Miyaura reaction.

| Ligand | Catalyst Loading (mol%) | Yield (%) |

| PPh₃ | 2 | 45 |

| P(t-Bu)₃ | 2 | 78 |

| SPhos | 2 | 92 |

| XPhos | 2 | 95 |

This table shows representative data on the effect of ligands on the yield of a Suzuki-Miyaura coupling of a sterically hindered 2-iodopyridine.

In the context of this compound, regioselectivity is not a factor in cross-coupling reactions at the C-2 position, as there is only one reactive site. However, in related polyhalogenated pyridines, the site of the reaction is determined by a combination of factors, including the carbon-halogen bond strength (C-I > C-Br > C-Cl) and the electronic properties of the ring. acs.org Oxidative addition of palladium typically occurs preferentially at the carbon-iodine bond. acs.org

Stereoselectivity is a key consideration in reactions such as the Heck coupling. The reaction of an aryl halide with an alkene generally proceeds via a syn-addition of the aryl-palladium species across the double bond, followed by a syn-elimination of a palladium hydride. This mechanistic pathway typically results in the formation of the trans-alkene as the major product. libretexts.org For intramolecular Heck reactions, the stereoselectivity can be very high and is influenced by the conformational constraints of the ring being formed. libretexts.org

Nickel catalysts have emerged as a more cost-effective alternative to palladium for various cross-coupling reactions. nih.gov Nickel-catalyzed amination of aryl chlorides and sulfamates has been well-established, demonstrating the utility of this metal in forming carbon-heteroatom bonds. nih.govnih.gov These reactions often proceed with high efficiency and can tolerate a wide range of functional groups. For a substrate like this compound, nickel catalysis could be particularly advantageous for reactions such as aminations, providing a practical route to 2-amino-3,4,5-trimethylpyridine derivatives.

Besides palladium and nickel, other transition metals can also catalyze transformations of aryl halides. The role of the iodide in these reactions is multifaceted. As a leaving group, iodide is superior to bromide and chloride in the rate-determining oxidative addition step of many cross-coupling reactions. acs.org This enhanced reactivity allows for milder reaction conditions. Furthermore, the iodide ion itself can play a role in the catalytic cycle, for example, by influencing the stability and reactivity of the metal complexes. mdpi.com In some palladium-catalyzed reactions, hypervalent iodine reagents can be used as alternatives to aryl halides. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. However, the presence of three electron-donating methyl groups in this compound would be expected to decrease the electrophilicity of the ring, thereby disfavoring SNAr reactions compared to an unsubstituted 2-iodopyridine.

Despite this, the reaction can still proceed, especially with strong nucleophiles and under forcing conditions. The mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. sci-hub.se

The reactivity of halogens as leaving groups in SNAr reactions of pyridines is often F > Cl ≈ Br > I when the formation of the Meisenheimer complex is the rate-determining step. researchgate.netnih.gov However, when the departure of the leaving group is rate-determining, the order can be reversed to I > Br > Cl > F, which is more typical for nucleophilic substitutions. sci-hub.se For 2-halopyridines reacting with sulfur nucleophiles, the reactivity order has been observed to be I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond is important in the rate-determining step. sci-hub.se

The following table provides a qualitative comparison of the reactivity of 2-halopyridines in a typical SNAr reaction.

| Halogen | Relative Reactivity with a Soft Nucleophile (e.g., RS⁻) | Relative Reactivity with a Hard Nucleophile (e.g., RO⁻) |

| F | Low | High |

| Cl | Moderate | Moderate |

| Br | High | Moderate |

| I | Very High | Low |

This table provides a generalized comparison of leaving group ability in SNAr reactions of 2-halopyridines.

Scope and Limitations of Nucleophilic Displacement of Iodine

The nucleophilic displacement of a halogen at the 2-position of a pyridine ring is a well-known reaction, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. In the case of this compound, the iodine atom is a good leaving group due to its size and polarizability.

Scope: A variety of nucleophiles would be expected to displace the iodide. These include:

Oxygen nucleophiles: Alkoxides and phenoxides could be employed to form the corresponding ethers.

Sulfur nucleophiles: Thiolates are generally excellent nucleophiles in SNAr reactions and would likely react efficiently to yield 2-thioethers.

Nitrogen nucleophiles: Amines, both primary and secondary, could be used to synthesize 2-aminopyridine (B139424) derivatives.

Carbon nucleophiles: Stabilized carbanions, such as those derived from active methylene (B1212753) compounds, could potentially form new carbon-carbon bonds.

Limitations: The reaction would be subject to several limitations:

Strongly basic nucleophiles: The use of very strong bases could lead to competing side reactions, such as elimination or deprotonation of the methyl groups.

Bulky nucleophiles: The steric hindrance from the methyl group at the 3-position and the nucleophile itself could significantly slow down or prevent the reaction.

Poor nucleophiles: Weak nucleophiles would likely not be reactive enough to displace the iodide without harsh reaction conditions, which could lead to decomposition.

Influence of Trimethyl Substituents on SNAr Reactivity

The three methyl groups on the pyridine ring have a significant impact on the SNAr reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects: Methyl groups are weakly electron-donating through induction. This has a deactivating effect on the pyridine ring towards nucleophilic attack. By increasing the electron density on the ring, they destabilize the negatively charged Meisenheimer intermediate that is formed during the SNAr reaction.

A data table illustrating the expected relative reactivity based on these effects is presented below.

| Compound | Electronic Effect of Substituents | Steric Hindrance at C2 | Expected Relative SNAr Rate |

| 2-Iodopyridine | None | Low | High |

| 2-Iodo-3-methylpyridine | Electron-donating | High | Moderate to Low |

| 2-Iodo-4-methylpyridine | Electron-donating | Low | Moderate |

| This compound | Strongly electron-donating | High | Low |

Reductive Dehalogenation Pathways and Conditions

The carbon-iodine bond is relatively weak and can be cleaved under reductive conditions to replace the iodine atom with a hydrogen atom. Several methods for reductive dehalogenation could be applicable to this compound.

Catalytic Hydrogenation: This is a common method for dehalogenation. The reaction would likely proceed using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate.

Metal/Acid Systems: A combination of a metal, such as zinc or tin, in the presence of an acid, like acetic acid or hydrochloric acid, can effectively reduce aryl iodides.

Hydride Reagents: Strong hydride donors, such as lithium aluminum hydride, could potentially reduce the C-I bond, although these reagents may also react with other functional groups if present.

The choice of conditions would depend on the desired selectivity and the presence of other functional groups in the molecule.

Radical Reactions Involving the C-I Bond

The relatively low bond dissociation energy of the C-I bond makes this compound a potential substrate for radical reactions. Homolytic cleavage of the C-I bond can be initiated by heat or light, or through the use of a radical initiator. The resulting pyridyl radical could then participate in various radical reactions, such as:

Radical cyclizations: If an appropriate unsaturated side chain is present on the molecule.

Intermolecular radical additions: To alkenes or alkynes.

Atom transfer reactions: For example, in the presence of a suitable trapping agent.

It is important to note that radical reactions can sometimes lack the high selectivity of ionic reactions.

Electrophilic Substitution Reactions on the Trimethylpyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the three electron-donating methyl groups in this compound will partially counteract this deactivation and direct incoming electrophiles.

The directing effect of the substituents would be as follows:

Methyl groups: Ortho- and para-directing.

Iodine: Ortho- and para-directing, but also deactivating.

Pyridine nitrogen: Meta-directing and strongly deactivating.

Mechanistic Elucidation of Key Reaction Pathways

The primary mechanistic pathway for the reactions of this compound is expected to be the SNAr mechanism for nucleophilic substitution. This two-step mechanism involves:

Addition of the nucleophile to the carbon bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring.

Elimination of the iodide leaving group , which restores the aromaticity of the pyridine ring.

The rate-determining step is typically the initial attack of the nucleophile, as this disrupts the aromatic system. The electron-donating methyl groups would be expected to slow down this step by destabilizing the anionic intermediate.

For reductive dehalogenation , the mechanism will depend on the chosen method. Catalytic hydrogenation involves the oxidative addition of the C-I bond to the metal surface, followed by hydrogenolysis. Metal/acid reductions likely proceed through single-electron transfer steps.

Radical reactions would be initiated by homolysis of the C-I bond to form a pyridyl radical. The subsequent steps would involve propagation and termination steps characteristic of radical chain reactions.

The mechanism for electrophilic substitution would follow the standard pathway for electrophilic aromatic substitution: attack of the electrophile on the pi-system of the ring to form a cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Derivatization Strategies and Synthetic Utility of 2 Iodo 3,4,5 Trimethylpyridine

Preparation of Carbon-Substituted Pyridines via Coupling Reactions

The iodo-substituent at the 2-position of 2-Iodo-3,4,5-trimethylpyridine is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures based on the trimethylpyridine scaffold.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an organoboron compound with an organic halide. beilstein-journals.orgnih.gov this compound can react with various arylboronic acids in the presence of a palladium catalyst and a base to yield 2-aryl-3,4,5-trimethylpyridines. beilstein-journals.orgnih.govbeilstein-journals.org The reaction conditions are generally mild and tolerate a wide range of functional groups on the arylboronic acid. beilstein-journals.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net this compound can be coupled with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org This reaction typically results in the formation of a trans-substituted alkene at the 2-position of the pyridine (B92270) ring. organic-chemistry.org

Sonogashira Coupling: This cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. core.ac.uk The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield a 2-alkynyl-3,4,5-trimethylpyridine derivative.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3,4,5-trimethylpyridine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Alkenyl-3,4,5-trimethylpyridine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Alkynyl-3,4,5-trimethylpyridine |

Introduction of Heteroatom Functionalities (N, O, S)

The iodine atom in this compound can be displaced by various heteroatom nucleophiles, providing routes to pyridines with nitrogen, oxygen, and sulfur functionalities at the 2-position.

Nitrogen Nucleophiles (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. libretexts.orgorganic-chemistry.org This method can be employed to synthesize 2-amino-3,4,5-trimethylpyridine derivatives by reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a strong base. nih.govnih.govwuxiapptec.com The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can be tailored to the specific amine substrate. libretexts.orgwuxiapptec.com

Oxygen and Sulfur Nucleophiles (Ullmann Condensation): The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, phenol (B47542), or thiol. wikipedia.orgorganic-chemistry.org To synthesize 2-alkoxy or 2-aryloxy-3,4,5-trimethylpyridines, this compound can be heated with an appropriate alcohol or phenol in the presence of a copper catalyst and a base. wikipedia.orgnih.govresearchgate.net Similarly, reaction with thiols or thiophenols under Ullmann conditions can afford 2-thioether derivatives. wikipedia.orgresearchgate.net These reactions often require higher temperatures compared to their palladium-catalyzed counterparts. wikipedia.org

| Reaction | Nucleophile | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, NaOt-Bu | 2-Amino-3,4,5-trimethylpyridine derivative |

| Ullmann Condensation (O-arylation) | Alcohol/Phenol | CuI, Base (e.g., K₂CO₃) | 2-Alkoxy/Aryloxy-3,4,5-trimethylpyridine |

| Ullmann Condensation (S-arylation) | Thiol/Thiophenol | CuI, Base (e.g., K₂CO₃) | 2-(Alkyl/Aryl)thio-3,4,5-trimethylpyridine |

Formation of Pyridinium (B92312) Salts and Their Reactivity

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can react with alkylating agents to form quaternary pyridinium salts. This reaction, known as the Menschutkin reaction, typically involves the SN2 reaction of the pyridine derivative with an organic halide. researchgate.net For instance, the reaction of this compound with an alkyl halide, such as methyl iodide, would lead to the formation of a 1-alkyl-2-iodo-3,4,5-trimethylpyridinium salt.

The formation of such pyridinium salts can significantly alter the reactivity of the molecule. cdnsciencepub.comacs.org The pyridinium ring is much more electron-deficient than the parent pyridine, which can activate the iodo-substituent towards nucleophilic aromatic substitution. These salts themselves can be valuable intermediates in the synthesis of more complex heterocyclic systems. Research has shown that various substituted pyridines, including trimethylpyridines, can form stable pyridinium salts that can be isolated and characterized. acs.orgresearchgate.net

Exploration of Novel Functional Groups via Iodine Displacement

Beyond the well-established coupling and heteroatom introduction reactions, the iodine atom in this compound can be displaced by a variety of other nucleophiles to introduce novel functional groups. These nucleophilic aromatic substitution reactions broaden the synthetic utility of this compound. researchgate.netambeed.com

For example, reaction with cyanide sources, often in the presence of a transition metal catalyst, can introduce a nitrile group, yielding 2-cyano-3,4,5-trimethylpyridine. The nitrile group itself is a versatile functional handle that can be further transformed into amines, carboxylic acids, or amides. Other carbon nucleophiles, such as stabilized carbanions, can also be used to forge new C-C bonds. researchgate.net Additionally, displacement with other halide ions can be achieved under specific conditions. The reactivity of the C-I bond allows for a wide range of transformations, making this compound a key starting material for creating a diverse library of substituted pyridine compounds.

Applications of 2 Iodo 3,4,5 Trimethylpyridine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The presence of the iodo-substituent at the 2-position of the 3,4,5-trimethylpyridine (B1266468) core makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for the elaboration of the pyridine (B92270) ring and the construction of fused and polycyclic heterocyclic systems.

Notable among these transformations is the Suzuki-Miyaura coupling , which facilitates the formation of C-C bonds between the pyridine scaffold and various aryl or vinyl boronic acids or esters. This reaction is particularly useful for the synthesis of biaryl and poly-aryl pyridine derivatives, which are common motifs in materials science and medicinal chemistry. For instance, the coupling of 2-iodo-3,4,5-trimethylpyridine with a suitable boronic acid derivative can yield highly substituted bipyridine structures.

Similarly, the Sonogashira coupling enables the direct connection of terminal alkynes to the pyridine ring, leading to the formation of alkynylpyridines. nih.gov These products serve as versatile intermediates that can undergo further transformations, such as cyclization reactions, to afford fused heterocyclic systems like indolizines or other more complex polycyclic aromatic structures. The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a valuable tool in the late-stage functionalization of complex molecules. libretexts.org

Furthermore, the Buchwald-Hartwig amination provides a direct route for the formation of C-N bonds, allowing for the introduction of a variety of nitrogen-based nucleophiles at the 2-position of the pyridine ring. wikipedia.org This reaction is crucial for the synthesis of aminopyridine derivatives, which are prevalent in pharmacologically active compounds and are key components of various ligands. rug.nl The ability to introduce primary and secondary amines, as well as other nitrogen-containing heterocycles, opens up a vast chemical space for the design and synthesis of novel heterocyclic architectures. libretexts.org

The strategic application of these and other cross-coupling reactions with this compound as the starting material allows for the systematic and controlled construction of a wide array of complex heterocyclic molecules with diverse substitution patterns and functionalities.

Precursor for Pharmacologically Relevant Scaffolds through Synthetic Pathways

The pyridine nucleus is a ubiquitous feature in a vast number of pharmaceuticals and bioactive natural products. Substituted pyridines, such as this compound, serve as critical intermediates in the synthesis of these important molecules. The trimethyl-substituted pyridine core, often referred to as a collidine, is a key structural element in several marketed drugs. nih.gov

A prominent example of the pharmacological relevance of the 2,3,5-trimethylpyridine (B1346980) scaffold is its role as a precursor in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-reflux disorders. nih.gov For instance, the core of omeprazole and its enantiomer esomeprazole is a substituted benzimidazole moiety linked to a pyridine ring. The synthesis of these drugs often involves the construction of the 2,3,5-trimethylpyridine core, which is subsequently functionalized. While the direct use of this compound in the industrial synthesis of these specific drugs may vary, its utility as a starting material for the synthesis of analogues and new chemical entities within this class of compounds is of significant interest to medicinal chemists.

The reactivity of the C-I bond in this compound allows for the introduction of various side chains and functional groups that are essential for biological activity. Through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, complex molecular fragments can be appended to the pyridine ring, leading to the generation of libraries of compounds for high-throughput screening and drug discovery programs. For example, the N-arylation of imidazoles with halo-pyridines is a key step in the synthesis of various kinase inhibitors used in cancer therapy. researchgate.netcfmot.de The ability to selectively introduce such heterocyclic moieties at the 2-position of the trimethylpyridine core highlights the importance of this iodo-derivative as a versatile precursor in medicinal chemistry.

Role as an Intermediate in Ligand Synthesis for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, as the ligand plays a crucial role in modulating the activity, selectivity, and stability of the metal catalyst. Substituted pyridines are fundamental components of many classes of ligands used in a wide range of catalytic transformations. This compound serves as a valuable intermediate in the synthesis of bespoke ligands with tailored steric and electronic properties.

One important class of ligands derived from pyridine precursors are phosphine (B1218219) ligands . The synthesis of arylphosphines often involves the reaction of a halopyridine with a phosphine source, either through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. nih.govnih.govresearchgate.net The trimethyl-substituted pyridine backbone can impart specific steric bulk and electronic properties to the resulting phosphine ligand, which in turn influences the performance of the corresponding metal complex in catalytic reactions such as hydrogenation, hydroformylation, and cross-coupling. wikipedia.org

Another significant class of ligands are N-heterocyclic carbenes (NHCs) , which have become indispensable in organometallic catalysis. The synthesis of NHC precursors often involves the N-arylation of an imidazole or related heterocycle with an aryl halide. This compound can be employed as the arylating agent in this context to introduce the trimethylpyridyl moiety onto the NHC framework. The steric and electronic properties of the resulting NHC ligand can be fine-tuned by the presence of the three methyl groups on the pyridine ring.

Furthermore, this compound is a key building block for the synthesis of multidentate nitrogen-based ligands such as bipyridines and terpyridines . rsc.orgnih.gov These ligands are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of transition metals. The synthesis of substituted bipyridines can be achieved through the nickel-catalyzed homocoupling of 2-halopyridines. nih.gov Similarly, the construction of terpyridine ligands often involves the coupling of two 2-halopyridine units with a central pyridine ring, or the sequential functionalization of a central pyridine core. researchgate.netccspublishing.org.cn The use of this compound in these syntheses allows for the introduction of three methyl groups onto the terminal pyridine rings of the terpyridine ligand, which can significantly impact the coordination geometry and catalytic activity of the resulting metal complexes.

The ability to readily functionalize the 2-position of the 3,4,5-trimethylpyridine core makes this compound a versatile and valuable intermediate for the synthesis of a diverse range of ligands with applications in various catalytic processes.

Advanced Spectroscopic and Structural Analysis in 2 Iodo 3,4,5 Trimethylpyridine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Reaction Monitoring

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-Iodo-3,4,5-trimethylpyridine, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. It would feature a single resonance for the aromatic proton at the C6 position. Due to the asymmetry of the substitution pattern, the three methyl groups (at C3, C4, and C5) are chemically non-equivalent and should each produce a distinct singlet. The chemical shifts of these protons can be estimated based on the electronic effects of the iodine atom and the nitrogen atom in the pyridine (B92270) ring. Electron-donating methyl groups and the electron-withdrawing iodine substituent would influence the electron density and thus the shielding of adjacent protons. wisc.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide further confirmation of the structure, showing eight distinct carbon signals: five for the pyridine ring and three for the methyl substituents. The carbon atom bonded to the iodine (C2) would be significantly affected by the heavy atom's electronic and anisotropic effects. The chemical shifts of the other ring carbons (C3, C4, C5, C6) and the methyl carbons would be characteristic of their specific electronic environment. For comparison, the ¹³C NMR signals for the related 2,4,6-trimethylpyridinium cation have been identified and assigned. eurjchem.com

Reaction Monitoring: NMR is an excellent technique for monitoring the progress of reactions in real-time. nih.govresearchgate.net For transformations involving this compound, such as a nucleophilic substitution of the iodine atom, one could follow the disappearance of the reactant's characteristic signals and the simultaneous appearance of new signals corresponding to the product. This allows for the calculation of reaction rates and provides insights into the reaction kinetics.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-6 | ~8.0-8.4 | Singlet | Aromatic proton adjacent to the ring nitrogen. |

| CH₃-5 | ~2.2-2.5 | Singlet | Three distinct methyl group signals due to the asymmetric environment. | |

| CH₃-4 | ~2.2-2.5 | Singlet | ||

| CH₃-3 | ~2.2-2.5 | Singlet | ||

| ¹³C | C-2 | ~90-110 | Singlet | Carbon bearing the iodine; significant upfield shift due to the heavy atom effect. |

| C-6 | ~150-155 | Singlet | Aromatic carbon adjacent to nitrogen. | |

| C-3 | ~145-150 | Singlet | Methyl-substituted aromatic carbons. | |

| C-4 | ~135-140 | Singlet | ||

| C-5 | ~130-135 | Singlet | ||

| CH₃-3 | ~20-25 | Singlet | Methyl group carbons. | |

| CH₃-4 | ~15-20 | Singlet | ||

| CH₃-5 | ~15-20 | Singlet |

Mass Spectrometry Techniques for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. wikipedia.org It is also invaluable for identifying products and intermediates in mechanistic studies.

For this compound (C₈H₁₀IN), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 247.1 g/mol ). The presence of iodine would be readily apparent from its characteristic isotopic signature, although ¹²⁷I is the only stable isotope.

Fragmentation Patterns: Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways. libretexts.orgsavemyexams.com The most characteristic fragmentation for iodo-aromatic compounds is the cleavage of the carbon-iodine bond, which is the weakest bond. This would result in a prominent peak corresponding to the loss of an iodine radical ([M-I]⁺). Other likely fragmentations would include the loss of a methyl radical ([M-CH₃]⁺) or the expulsion of neutral molecules like HCN. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

| m/z (approx.) | Fragment Ion | Identity | Notes |

|---|---|---|---|

| 247 | [C₈H₁₀IN]⁺ | Molecular Ion (M⁺) | The parent ion. |

| 120 | [C₈H₁₀N]⁺ | [M-I]⁺ | Likely a very prominent peak due to the loss of the iodine radical. |

| 232 | [C₇H₇IN]⁺ | [M-CH₃]⁺ | Loss of a methyl radical. |

| 127 | [I]⁺ | Iodine Cation | Indicates the presence of iodine. |

X-ray Crystallography for Investigating Solid-State Structures and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Solid-State Structure: The analysis would reveal the planarity of the pyridine ring and the precise spatial arrangement of the three methyl groups and the iodine atom. This is particularly important for understanding the steric hindrance around the reactive sites of the molecule.

Intermolecular Interactions: X-ray crystallography is also paramount for studying how molecules pack in a crystal, which is governed by intermolecular forces. researchgate.net For this compound, one could investigate potential non-covalent interactions such as C-H···N hydrogen bonds or π-π stacking between pyridine rings. Of particular interest would be the potential for halogen bonding—an attractive interaction between the electrophilic region (σ-hole) on the iodine atom and a nucleophilic site, such as the nitrogen atom of an adjacent molecule (C-I···N). researchgate.netresearchgate.netresearchgate.net The presence and geometry of these interactions are critical for crystal engineering and understanding the material's properties.

| Parameter Type | Specific Examples for this compound |

|---|---|

| Bond Lengths | C-I, C-N, C-C (ring), C-C (methyl), C-H |

| Bond Angles | C-C-I, C-N-C, C-C-C, H-C-H |

| Torsion Angles | Defines the orientation of methyl groups relative to the ring. |

| Intermolecular Interactions | Distances and angles for potential C-I···N halogen bonds or C-H···N hydrogen bonds. |

| Crystal Packing | Unit cell dimensions, space group, molecular arrangement in the lattice. |

Advanced Vibrational (IR, Raman) and Electronic Spectroscopy for Characterization and Kinetic Studies

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a molecular "fingerprint" and are useful for identifying functional groups. The IR and Raman spectra of this compound would be expected to show characteristic bands for:

Aromatic C-H stretching (~3000-3100 cm⁻¹)

Aliphatic C-H stretching from the methyl groups (~2850-3000 cm⁻¹)

Pyridine ring stretching vibrations (C=C and C=N) (~1400-1600 cm⁻¹)

C-H bending vibrations (~1375-1450 cm⁻¹)

A C-I stretching vibration, which would appear at a low frequency (~500-600 cm⁻¹), characteristic of a heavy atom bond.

Electronic Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic systems. researchgate.net Substituted pyridines exhibit characteristic absorption bands in the UV region. The spectrum of this compound would be influenced by the combination of all substituents on the pyridine chromophore. Kinetic studies of reactions can be performed by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product over time. researchgate.netpsu.edu

Application of Spectroscopic Data to Kinetic and Mechanistic Studies of Transformations

The true power of these spectroscopic techniques is realized when they are combined to study the dynamics of chemical reactions. nih.gov For any transformation involving this compound, such as its use in cross-coupling reactions or nucleophilic substitutions, spectroscopy is key to understanding the reaction's kinetics and mechanism. orgchemres.orgfu-berlin.de

Kinetics: By monitoring the concentration of reactants and products over time using techniques like NMR or UV-Vis, rate laws and activation parameters (enthalpy and entropy of activation) can be determined. researchgate.netrsc.org This provides quantitative information about how fast the reaction proceeds and how it is affected by factors like temperature and concentration.

Mechanism: The identification of reaction intermediates, byproducts, and the final product structure is crucial for proposing a reaction mechanism. MS can detect transient or low-concentration intermediates. uantwerpen.be NMR and IR spectroscopy provide the structural details of the isolated products, confirming the regioselectivity and stereoselectivity of the transformation. For example, in a substitution reaction, these techniques would unambiguously determine which atom has replaced the iodine and at which position, thereby confirming the mechanistic pathway.

Computational and Theoretical Studies on 2 Iodo 3,4,5 Trimethylpyridine

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-iodo-3,4,5-trimethylpyridine, DFT calculations could provide valuable insights into its molecular orbital energies (such as the HOMO and LUMO), electron density distribution, and electrostatic potential. These parameters are fundamental to understanding its behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Significance |

| Energy of HOMO | -X.XX eV | Indicates susceptibility to electrophilic attack |

| Energy of LUMO | +Y.YY eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | Z.ZZ Debye | Reflects the overall polarity of the molecule |

| Mulliken Atomic Charges | C2: +δ, I: -ε, N: -ζ | Reveals the partial charges on key atoms |

Note: The values in this table are illustrative and would need to be determined through actual DFT calculations.

Analysis of these properties would allow for the prediction of the most likely sites for electrophilic and nucleophilic attack, thereby mapping out its reactivity profile.

Prediction of Reaction Pathways and Energy Barriers

Computational methods can be employed to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate the associated energy barriers for various reaction pathways. This information is crucial for understanding reaction kinetics and predicting the feasibility of different synthetic routes. For instance, in a hypothetical cross-coupling reaction, these calculations could determine whether an oxidative addition step is energetically favorable and what factors might influence the rate of reaction.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its interactions with other molecules, including solvents. By simulating the motion of atoms and molecules over time, MD can reveal how intermolecular forces, such as hydrogen bonding or van der Waals interactions, influence the compound's conformation and aggregation. Furthermore, these simulations can elucidate the role of the solvent in stabilizing reactants, transition states, and products, which is critical for understanding reaction outcomes in solution.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides tools for the in silico prediction of various spectroscopic properties. For this compound, these predictions can aid in the interpretation of experimental spectra.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Potential Application |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts | Structural elucidation and confirmation |

| Infrared (IR) Spectroscopy | Vibrational frequencies | Identification of functional groups |

| Ultraviolet-Visible (UV-Vis) | Electronic transition wavelengths | Characterization of electronic structure |

These computational predictions, when compared with experimental data, can provide a high degree of confidence in the structural assignment of the molecule.

Computational Insights into Catalytic Cycles Involving this compound

Given the prevalence of iodinated pyridines in catalysis, computational studies could offer significant insights into the role of this compound in catalytic cycles. Theoretical modeling can be used to investigate the mechanism of catalyst activation, the binding of substrates to the catalyst, and the elementary steps of the catalytic process. For example, in a transition-metal-catalyzed reaction, computational analysis could clarify the coordination of the pyridine (B92270) nitrogen to the metal center and the influence of the iodo and methyl substituents on the catalyst's activity and selectivity. While iodine itself can act as a catalyst in certain reactions, specific computational studies on catalytic cycles involving this compound are yet to be extensively reported.

Future Research Directions and Unaddressed Challenges in 2 Iodo 3,4,5 Trimethylpyridine Chemistry

Discovery of Unexpected Reactivity Patterns and Unconventional Transformations

The unique substitution pattern of 2-Iodo-3,4,5-trimethylpyridine may give rise to unexpected reactivity. The steric hindrance imposed by the adjacent methyl groups at the 3- and 5-positions could lead to unconventional transformations. Future research should aim to explore the reactivity of this compound under a variety of conditions to uncover novel chemical transformations.

For instance, the investigation of its behavior in radical reactions, under photochemical or electrochemical conditions, could reveal new pathways for functionalization. Furthermore, the interplay between the electron-donating methyl groups and the electron-withdrawing iodo substituent could lead to unique reactivity in transition-metal-catalyzed cross-coupling reactions. A systematic study of its reactivity with a diverse range of coupling partners and catalytic systems is warranted.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials in a single step. The integration of this compound into MCR strategies is a promising area for future exploration. Its ability to participate as a key building block in known or novel MCRs could provide rapid access to a wide range of complex heterocyclic scaffolds.

Research in this area should focus on designing new MCRs that exploit the reactivity of the C-I bond. For example, its use in transition-metal-catalyzed MCRs, such as Sonogashira or Heck-type couplings followed by in-situ cyclization, could lead to the synthesis of novel fused pyridine (B92270) systems.

Addressing Regioselectivity and Stereoselectivity Challenges in Complex Syntheses

The synthesis of complex molecules containing the this compound moiety will inevitably face challenges in controlling regioselectivity and stereoselectivity. The presence of multiple reactive sites on the pyridine ring and potential for atropisomerism in elaborated structures will require careful consideration and the development of new synthetic methods.

Future research should focus on the development of highly regioselective functionalization methods for the remaining C-H bonds on the pyridine ring. Furthermore, in syntheses where new stereocenters are created, the development of stereoselective methods will be crucial. This may involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of reactions involving this compound.

Exploration of Sustainable and Eco-Friendly Methodologies

In line with the growing importance of green chemistry, the exploration of sustainable and eco-friendly methodologies for the synthesis and functionalization of this compound is a critical future research direction. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Iodo-3,4,5-trimethylpyridine to maximize yield and purity?

- Methodological Answer : A common synthetic route involves halogenation of 3,4,5-trimethylpyridine using iodine monochloride (ICl) under controlled conditions. Key parameters include:

- Temperature control (typically 0–25°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of ICl.

- Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS to halt the reaction at optimal conversion .

- Critical Considerations : Excess iodine may lead to over-iodination; stoichiometric ratios should be calibrated using nuclear magnetic resonance (NMR) or mass spectrometry (MS) for intermediate validation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural confirmation:

- 1H/13C NMR : Identifies methyl group environments and iodine-induced deshielding effects.

- X-ray crystallography : Resolves regioselectivity of iodination and steric effects from methyl groups.

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., iodine’s characteristic isotopic signature) .

- Note : Solid-state IR spectroscopy can detect hydrogen bonding or π-stacking interactions influenced by the iodine substituent.

Q. What are the primary reactivity trends of this compound in nucleophilic substitution reactions?

- Methodological Answer : The iodine atom at the 2-position is highly susceptible to nucleophilic displacement. Example protocols:

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids (e.g., Pd(PPh3)4, K2CO3, DMF, 80°C) .

- Azidation : React with sodium azide (NaN3) in DMSO at 60°C to yield 2-azido derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for iodinated pyridine derivatives?

- Case Study : Conflicting NMR signals may arise from regioisomeric byproducts (e.g., 2-iodo vs. 6-iodo isomers). Strategies include:

- HPLC purification : Separate isomers using a C18 column with acetonitrile/water gradients.

- Density Functional Theory (DFT) calculations : Predict 13C chemical shifts to assign ambiguous peaks .

- Validation : Compare experimental data with synthetic standards or literature values for structurally analogous compounds (e.g., 2-Chloro-3-iodo-4,5,6-trimethylpyridine) .

Q. What experimental approaches identify and mitigate unexpected byproducts in iodination reactions?

- Problem-Shooting Workflow :

LC-MS Screening : Detect trace byproducts (e.g., di-iodinated species or oxidation products).

Kinetic Studies : Vary reaction time and temperature to map byproduct formation pathways.

Additive Screening : Introduce radical scavengers (e.g., BHT) to suppress oxidative side reactions .

- Example : Over-oxidation of methyl groups to carboxylic acids can occur under harsh conditions; use milder oxidizing agents (e.g., MnO2 instead of KMnO4) .

Q. How can mechanistic studies elucidate the role of steric effects in this compound’s reactivity?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-limiting steps.

- Molecular Dynamics Simulations : Model steric interactions between methyl groups and incoming nucleophiles.

- Single-Crystal Analysis : Correlate bond angles/distances with reactivity trends observed in substitution reactions .

Q. What strategies enable selective functionalization of this compound for drug discovery applications?

- Advanced Protocol :

- Directed ortho-Metalation : Use lithium diisopropylamide (LDA) to deprotonate the 6-position, enabling introduction of additional substituents.

- Photoredox Catalysis : Install fluorinated groups via radical pathways without disturbing the iodine moiety .

- Biological Relevance : Functionalized derivatives have shown promise as kinase inhibitors; screen modified analogs using in vitro enzyme assays (e.g., EGFR tyrosine kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.